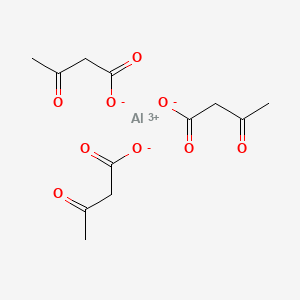
Aluminium acetoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium acetoacetate is a coordination complex with the chemical formula C18H27AlO9. It is an aluminium complex with three acetylacetone ligands. This compound is used in various fields, including research on aluminium-containing materials and as an antacid .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Aluminium Acetoacetat kann durch Reaktion von Aluminiumsalzen mit Acetylaceton in Gegenwart einer Base synthetisiert werden. Die Reaktion beinhaltet typischerweise die Bildung eines sechsgliedrigen Chelatrings, wobei beide Sauerstoffatome des Acetylacetons an das Aluminiumion binden .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Aluminium Acetoacetat durch einen ähnlichen Prozess, jedoch in größerem Maßstab, hergestellt. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Prozess beinhaltet eine sorgfältige Kontrolle von Temperatur, pH-Wert und Reaktionszeit, um die gewünschte Produktqualität zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aluminium Acetoacetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Aluminiumoxid zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Aluminiumverbindungen zu ergeben.
Substitution: Die Acetylaceton-Liganden können in Gegenwart geeigneter Reagenzien durch andere Liganden substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Sauerstoff oder andere Oxidationsmittel.
Reduktion: Reduktionsmittel wie Wasserstoff oder Metallhydride.
Substitution: Verschiedene Liganden und geeignete Lösungsmittel.
Hauptprodukte:
Oxidation: Aluminiumoxid.
Reduktion: Reduzierte Aluminiumverbindungen.
Substitution: Neue Koordinationskomplexe mit verschiedenen Liganden.
Wissenschaftliche Forschungsanwendungen
Aluminium Acetoacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wird auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird als Antazidum verwendet und für andere therapeutische Anwendungen untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von Aluminium Acetoacetat beinhaltet seine Fähigkeit, stabile Komplexe mit verschiedenen Molekülen zu bilden. Die Acetylaceton-Liganden bieten einen Chelateffekt, der es dem Aluminiumion ermöglicht, mit verschiedenen molekularen Zielstrukturen zu interagieren. Diese Interaktion kann zu verschiedenen Effekten führen, wie z. B. katalytischer Aktivität, Stabilisierung von Materialien und therapeutischen Wirkungen in medizinischen Anwendungen .
Ähnliche Verbindungen:
Aluminium Acetylacetonat: Ein weiterer Koordinationskomplex mit ähnlichen Eigenschaften, aber unterschiedlichen Ligandenstrukturen.
Aluminiumalkoxide: Verbindungen mit Alkoxid-Liganden, die eine unterschiedliche Reaktivität und Anwendungen aufweisen.
Einzigartigkeit: Aluminium Acetoacetat ist aufgrund seiner spezifischen Ligandenstruktur einzigartig, die besondere chemische und physikalische Eigenschaften bietet. Seine Fähigkeit, stabile Komplexe zu bilden, und seine Vielseitigkeit in verschiedenen Anwendungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Industrie .
Wirkmechanismus
The mechanism of action of aluminium acetoacetate involves its ability to form stable complexes with various molecules. The acetylacetone ligands provide a chelating effect, allowing the aluminium ion to interact with different molecular targets. This interaction can lead to various effects, such as catalytic activity, stabilization of materials, and therapeutic effects in medical applications .
Vergleich Mit ähnlichen Verbindungen
Aluminium acetylacetonate: Another coordination complex with similar properties but different ligand structures.
Aluminium alkoxides: Compounds with alkoxide ligands that exhibit different reactivity and applications.
Uniqueness: Aluminium acetoacetate is unique due to its specific ligand structure, which provides distinct chemical and physical properties. Its ability to form stable complexes and its versatility in various applications make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
19022-77-6 |
|---|---|
Molekularformel |
C12H15AlO9 |
Molekulargewicht |
330.22 g/mol |
IUPAC-Name |
aluminum;3-oxobutanoate |
InChI |
InChI=1S/3C4H6O3.Al/c3*1-3(5)2-4(6)7;/h3*2H2,1H3,(H,6,7);/q;;;+3/p-3 |
InChI-Schlüssel |
DEVXQDKRGJCZMV-UHFFFAOYSA-K |
SMILES |
CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].[Al+3] |
Kanonische SMILES |
CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].[Al+3] |
Key on ui other cas no. |
19022-77-6 |
Piktogramme |
Flammable |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS,6aS,12aS,12bR,12cS)-4a-hydroxy-15-methyl-4a,5,12,12a,12b,12c-hexahydro-11H-6a,4-(ethanoiminomethano)-1-oxa-10b-azacyclohepta[1,2,3-cd]fluoranthene-6,11(2H)-dione](/img/structure/B1257731.png)
![N-[(3S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B1257733.png)


![N-[2-(2,5-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1257738.png)



![(1R,5R,7S)-7-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-4,4,5-trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1257742.png)



![(1S,2R,3R,4S,5R,6S,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1257754.png)

